Flurbiprofène sodique
Vue d'ensemble
Description
Le flurbiprofène sodique est un anti-inflammatoire non stéroïdien (AINS) appartenant à la famille des dérivés de l'acide phényl-alcanoïque. Il est principalement utilisé pour ses propriétés analgésiques, antipyrétiques et anti-inflammatoires. Le this compound est généralement indiqué pour le traitement de la polyarthrite rhumatoïde, de l'arthrose et de la spondylarthrite ankylosante. Il est également utilisé dans les solutions ophtalmiques pour prévenir la myosis intraopératoire pendant la chirurgie oculaire .
Applications De Recherche Scientifique
Flurbiprofen sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of nonsteroidal anti-inflammatory drugs and their interactions.
Biology: Flurbiprofen sodium is used to study the effects of NSAIDs on cellular processes and inflammation.
Medicine: It is extensively used in clinical research for the treatment of inflammatory diseases, pain management, and ocular conditions.
Industry: Flurbiprofen sodium is used in the formulation of various pharmaceutical products, including tablets, gels, and ophthalmic solutions .
Mécanisme D'action
Target of Action
Flurbiprofen sodium, a derivative of propionic acid, is a nonsteroidal anti-inflammatory agent (NSAIA) with antipyretic and analgesic activity . The primary target of Flurbiprofen sodium is the enzyme cyclooxygenase (COX), which is essential in the biosynthesis of prostaglandins .
Mode of Action
Flurbiprofen sodium works by inhibiting the COX enzyme, thereby reducing the levels of prostaglandins, chemicals that are responsible for pain, fever, and inflammation . By blocking the enzyme that makes prostaglandins, Flurbiprofen sodium results in lower concentrations of prostaglandins, leading to a reduction in inflammation, pain, and fever .
Biochemical Pathways
The inhibition of the COX enzyme by Flurbiprofen sodium disrupts the synthesis of prostaglandins, affecting various biochemical pathways. Prostaglandins play a crucial role in the body’s inflammatory response. Therefore, the reduction in prostaglandin levels due to Flurbiprofen sodium’s action can lead to a decrease in inflammation and associated pain .
Pharmacokinetics
The absorption of topical Flurbiprofen sodium gel is slow, with a mean peak time exceeding 9 hours . The elimination rate remains consistent between dose groups . A less-than-dose-proportional nonlinear pharmacokinetics relationship has been observed within the studied dose range, likely due to the autoinduction of skin first-pass metabolism .
Result of Action
The molecular and cellular effects of Flurbiprofen sodium’s action primarily involve the reduction of inflammation, pain, and fever. By inhibiting the COX enzyme and subsequently reducing prostaglandin levels, Flurbiprofen sodium can alleviate symptoms associated with inflammation, such as those found in conditions like rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .
Analyse Biochimique
Biochemical Properties
Flurbiprofen sodium exhibits anti-inflammatory, antipyretic, and analgesic activity . It interacts with cyclooxygenase enzymes (COX-1 and COX-2), inhibiting the synthesis of prostaglandins, which play a key role in inflammation .
Cellular Effects
Flurbiprofen sodium’s anti-inflammatory effects are believed to be due to its ability to inhibit the cyclooxygenase (COX) enzyme, which is essential in the biosynthesis of prostaglandins . Prostaglandins are mediators of certain kinds of intraocular inflammation .
Molecular Mechanism
The molecular mechanism of action of Flurbiprofen sodium involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway .
Temporal Effects in Laboratory Settings
A systematic review reported a total of five haemorrhagic events in patients taking Flurbiprofen 8.75 mg lozenge during a 7-day treatment course .
Dosage Effects in Animal Models
The effects of Flurbiprofen sodium vary with different dosages in animal models
Metabolic Pathways
Flurbiprofen sodium is involved in the arachidonic acid metabolism pathway . It interacts with the cyclooxygenase (COX) enzyme, which plays a crucial role in this pathway .
Transport and Distribution
It is known that Flurbiprofen sodium is more than 99% bound to plasma proteins .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du flurbiprofène sodique implique plusieurs étapes :
Préparation du (2-fluoro-4-biphényl) bromure de magnésium : Ceci est réalisé en faisant réagir le 2-fluoro-4-bromobiphényl avec du magnésium métallique à 40-65°C.
Formation de l'ester éthylique du flurbiprofène : Le (2-fluoro-4-biphényl) bromure de magnésium est ensuite mis à réagir avec le 2-bromopropionate d'éthyle sous l'action d'un catalyseur au nickel.
Hydrolyse pour obtenir le this compound : L'ester éthylique du flurbiprofène est hydrolysé pour produire le this compound.
Méthodes de Production Industrielle : La production industrielle du this compound implique la cristallisation du composé sous différentes formes. Le processus comprend la dissolution du flurbiprofène dans un solvant, l'ajout d'un antioxydant, puis la réaction avec de l'hydroxyde de sodium. Le mélange est ensuite refroidi pour précipiter des cristaux de this compound .
Analyse Des Réactions Chimiques
Types de Réactions : Le flurbiprofène sodique subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.
Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau du cycle aromatique.
Réactifs et Conditions Courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Les réactions d'halogénation peuvent être réalisées en utilisant des agents halogénants comme le brome ou le chlore.
Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et des composés de this compound substitués .
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans l'étude des anti-inflammatoires non stéroïdiens et de leurs interactions.
Biologie : Le this compound est utilisé pour étudier les effets des AINS sur les processus cellulaires et l'inflammation.
Médecine : Il est largement utilisé dans la recherche clinique pour le traitement des maladies inflammatoires, la gestion de la douleur et les affections oculaires.
Industrie : Le this compound est utilisé dans la formulation de divers produits pharmaceutiques, notamment des comprimés, des gels et des solutions ophtalmiques .
5. Mécanisme d'Action
Le this compound exerce ses effets en inhibant les enzymes cyclo-oxygénases (COX), en particulier COX-1 et COX-2. Cette inhibition conduit à une diminution de la formation des précurseurs de la prostaglandine, qui sont responsables de l'inflammation, de la douleur et de la fièvre. En réduisant les niveaux de cytokines pro-inflammatoires, le this compound soulage efficacement les symptômes associés aux affections inflammatoires .
Comparaison Avec Des Composés Similaires
Le flurbiprofène sodique est comparé à d'autres AINS tels que l'ibuprofène, le kétoprofène et le diclofénac :
Ibuprofène : Le this compound et l'ibuprofène sont tous deux utilisés pour soulager la douleur et l'inflammation. Le this compound est plus puissant et a une durée d'action plus longue.
Kétoprofène : Semblable au this compound, le kétoprofène est utilisé pour ses propriétés anti-inflammatoires. Cependant, le this compound a une puissance plus élevée.
Diclofénac : Le diclofénac est un autre AINS ayant des utilisations similaires, mais le this compound est préféré pour ses applications spécifiques en ophtalmologie
Liste des Composés Similaires :
- Ibuprofène
- Kétoprofène
- Diclofénac
- Naproxène
- Indométacine
Le this compound se distingue par ses applications spécifiques en ophtalmologie et sa puissance supérieure par rapport aux autres AINS.
Propriétés
IUPAC Name |
sodium;2-(3-fluoro-4-phenylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2.Na/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;/h2-10H,1H3,(H,17,18);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAGTGKMTMVIKN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972216 | |
Record name | Flurbiprofen sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80972216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56767-76-1 | |
Record name | Flurbiprofen sodium [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056767761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flurbiprofen sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80972216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-fluoro-α-methyl[1,1'-biphenyl]-4-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.867 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLURBIPROFEN SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3QE6AS001 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Flurbiprofen Sodium exert its anti-inflammatory effects?
A1: [] Flurbiprofen Sodium, like other NSAIDs, primarily acts by inhibiting cyclooxygenase (COX), an enzyme responsible for converting arachidonic acid into prostaglandins. [] Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, Flurbiprofen Sodium reduces the production of these inflammatory mediators, thereby mitigating inflammation. [, , , ]
Q2: Are there other mechanisms by which Flurbiprofen Sodium acts?
A2: [] Besides COX inhibition, Flurbiprofen Sodium has been shown to inhibit carbonic anhydrase, an enzyme involved in aqueous humor production. [] This inhibition may contribute to its efficacy in reducing intraocular pressure. []
Q3: What is the molecular formula and weight of Flurbiprofen Sodium?
A3: The molecular formula of Flurbiprofen Sodium is C15H12FNaO2, and its molecular weight is 266.23 g/mol.
Q4: Which polymers have been investigated for formulating Flurbiprofen Sodium ocular inserts (ocuserts)?
A5: [] Researchers have explored various polymers for formulating Flurbiprofen Sodium ocuserts, including Ethyl Cellulose, Polyvinylpyrrolidone K30 (PVP K30), Eudragit RS 100, and Eudragit RL 100. [] These polymers offer different release characteristics and can be combined to achieve desired drug delivery profiles. []
Q5: What challenges are associated with the formulation of Flurbiprofen Sodium for ocular delivery?
A7: [] One of the primary challenges in formulating Flurbiprofen Sodium for ocular delivery is overcoming precorneal loss, which reduces the amount of drug reaching the target site. [] To address this, researchers have investigated various strategies, including the development of ocuserts. []
Q6: What is the rationale behind using ocuserts for delivering Flurbiprofen Sodium?
A8: [] Ocuserts are designed to provide sustained drug release, thereby increasing the drug's residence time in the eye and enhancing its bioavailability. [, ] This approach aims to improve therapeutic efficacy while minimizing systemic side effects. []
Q7: How does the pharmacokinetic profile of Flurbiprofen Sodium differ between different ocular delivery systems?
A9: [] Studies comparing Flurbiprofen Sodium eye drops to a nanoemulsion-in-situ gel system (NE-ISG) in rabbits demonstrated that the NE-ISG significantly prolonged corneal retention time and increased the mean residence time (MRT) and area under the curve (AUC) in aqueous humor. [] This suggests enhanced ocular bioavailability with the NE-ISG formulation. []
Q8: Has Flurbiprofen Sodium been investigated for its efficacy in managing post-operative inflammation after cataract surgery?
A10: [] Yes, a prospective study compared the efficacy of topical Flurbiprofen Sodium (0.03%) with Loteprednol Etabonate (0.5%) in patients after cataract extraction. [] The study found no statistically significant difference between the two treatments in controlling postoperative inflammation, suggesting that Flurbiprofen Sodium could be a viable alternative to topical corticosteroids in certain cases. []
Q9: What is the efficacy of long-term topical Flurbiprofen Sodium in managing lens capsule opacities following cataract surgery in dogs?
A11: A study investigating the efficacy of long-term topical Flurbiprofen Sodium 0.03% in dogs undergoing phacoemulsification for cataracts found no significant difference in lens capsule opacity formation compared to a control group receiving artificial tears. [] This suggests that long-term use of topical Flurbiprofen Sodium might not be effective in preventing lens capsule opacities in dogs following this surgery. []
Q10: How does the type of suppository base affect the release of Flurbiprofen Sodium?
A12: [] Studies evaluating Flurbiprofen Sodium suppositories prepared with different bases, including cocoa butter, polyethylene glycol 4000 (PEG 4000), and PEG 6000, revealed varying drug release rates. [, ] The order of release rate was observed to be PEG 4000 > PEG 6000 > cocoa butter. [] This difference highlights the influence of the suppository base on drug release kinetics. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.